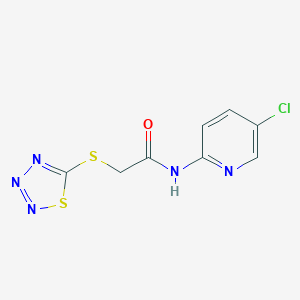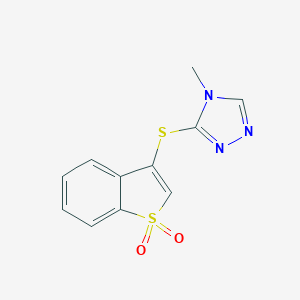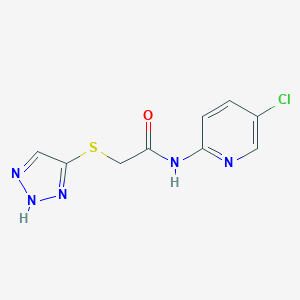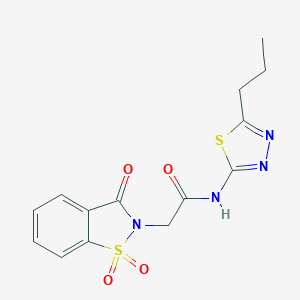![molecular formula C16H24N2O2S B249491 2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide, also known as Boc-L-leucyl-L-leucyl-L-methionine thioester (Boc-Leu-Leu-Met-OSu) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of Boc-Leu-Leu-Met-OSu involves the cleavage of the thioester bond by proteases. Upon cleavage, the thioester bond is hydrolyzed, resulting in the release of the Boc-Leu-Leu-Met peptide and the formation of a thiol group.
Biochemical and physiological effects:
Boc-Leu-Leu-Met-OSu has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of proteases such as chymotrypsin, trypsin, and elastase. Additionally, Boc-Leu-Leu-Met-OSu has been shown to have anti-inflammatory effects by inhibiting the activity of neutrophils and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Leu-Leu-Met-OSu in lab experiments is its high specificity towards proteases, allowing for accurate measurements of their enzymatic activity. However, one limitation of using Boc-Leu-Leu-Met-OSu is its susceptibility to hydrolysis, which can lead to false readings in experiments.
Orientations Futures
There are several future directions for the use of Boc-Leu-Leu-Met-OSu in biochemical and physiological research. One potential direction is the development of more potent inhibitors of proteases using Boc-Leu-Leu-Met-OSu as a template. Additionally, Boc-Leu-Leu-Met-OSu can be used to study the specificity of proteases towards their substrates in more detail, leading to a better understanding of their enzymatic activity. Finally, Boc-Leu-Leu-Met-OSu can be used to study the role of proteases in various disease states, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of Boc-Leu-Leu-Met-OSu involves the reaction of tert-butylaminoacetic acid, 2,6-dimethylphenylacetic acid, and methionine with thionyl chloride to form the corresponding acid chlorides. These acid chlorides are then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the corresponding N-hydroxysuccinimide esters. Finally, the thiol group of methionine is reacted with the N-hydroxysuccinimide ester to form Boc-Leu-Leu-Met-OSu.
Applications De Recherche Scientifique
Boc-Leu-Leu-Met-OSu has been used in various biochemical and physiological research studies. It is commonly used as a substrate for proteases such as chymotrypsin, trypsin, and elastase to study their enzymatic activity. Additionally, Boc-Leu-Leu-Met-OSu has been used to study the inhibition of proteases by various inhibitors and to determine the specificity of proteases towards their substrates.
Propriétés
Nom du produit |
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H24N2O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O2S/c1-11-7-6-8-12(2)15(11)17-13(19)9-21-10-14(20)18-16(3,4)5/h6-8H,9-10H2,1-5H3,(H,17,19)(H,18,20) |
Clé InChI |
DMBLCEMRGKJCOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC(C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)



![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
